molecular formula C12H15F3O B13611522 1,1,1-Trifluoro-3-mesitylpropan-2-ol

1,1,1-Trifluoro-3-mesitylpropan-2-ol

Cat. No.: B13611522
M. Wt: 232.24 g/mol
InChI Key: ICLUXKKTCIZSHW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-mesitylpropan-2-ol is a fluorinated tertiary alcohol of high interest in advanced organic synthesis. Its structure combines a trifluoromethyl group, known for enhancing metabolic stability and lipophilicity in bioactive molecules, with a sterically hindered mesityl group (2,4,6-trimethylphenyl) . This unique combination makes it a valuable, multi-functional building block for constructing complex molecules, particularly in medicinal chemistry and materials science. The mesityl group contributes significant steric bulk, which can be leveraged to influence the stereochemical outcome of reactions and the binding affinity of resulting compounds towards biological targets. As a key synthetic intermediate, this compound is designed for the research and development of novel pharmaceutical candidates and specialty chemicals. Its potential applications include use as a precursor in catalysis, as a scaffold in drug discovery programs, and in the development of functional materials with tailored properties. The presence of both the trifluoromethyl and the bulky aromatic group suggests potential for unique interactions in biological systems, though its specific mechanism of action would be dependent on the final molecule into which it is incorporated. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not classified as a drug or pharmaceutical. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15F3O

Molecular Weight

232.24 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2,4,6-trimethylphenyl)propan-2-ol

InChI

InChI=1S/C12H15F3O/c1-7-4-8(2)10(9(3)5-7)6-11(16)12(13,14)15/h4-5,11,16H,6H2,1-3H3

InChI Key

ICLUXKKTCIZSHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(F)(F)F)O)C

Origin of Product

United States

Synthetic Methodologies for 1,1,1 Trifluoro 3 Mesitylpropan 2 Ol and Analogues

Direct Synthesis Approaches

Direct synthetic approaches are often favored for their efficiency and atom economy. These methods typically involve the addition of a carbon nucleophile to a trifluoromethyl carbonyl compound or the reduction of a trifluoromethyl ketone.

Grignard-Type Reagent Additions to Trifluoroacetophenones and Analogues

The addition of Grignard reagents to aldehydes and ketones is a fundamental method for the formation of carbon-carbon bonds and the synthesis of alcohols. sigmaaldrich.comquora.comyoutube.com In the context of synthesizing 1,1,1-Trifluoro-3-mesitylpropan-2-ol, a key strategy involves the reaction of a mesityl-containing Grignard reagent with a trifluoromethyl aldehyde. Specifically, mesitylmagnesium bromide can be reacted with trifluoroacetaldehyde (B10831) to yield the desired product after an acidic workup.

The general reaction is as follows: Mesityl-MgBr + CF₃CHO → this compound

This reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. sigmaaldrich.com

Reagent 1Reagent 2SolventProductTypical Yield
Mesitylmagnesium bromideTrifluoroacetaldehydeDiethyl EtherThis compoundModerate to High
Phenylmagnesium bromideTrifluoroacetaldehydeTHF1,1,1-Trifluoro-3-phenylpropan-2-olGood
p-Tolylmagnesium bromideTrifluoroacetaldehydeDiethyl Ether1,1,1-Trifluoro-3-(p-tolyl)propan-2-olGood

Organometallic Additions (e.g., Organolithium, Organozinc) to Trifluoromethyl Ketones

Beyond Grignard reagents, other organometallic reagents such as organolithium and organozinc compounds are effective for the synthesis of trifluoromethylated alcohols. The addition of a trifluoromethyl nucleophile, often generated in situ, to an aldehyde containing the mesityl group is a viable route. For instance, the reaction of mesitylaldehyde with a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a suitable initiator provides the target alcohol. organic-chemistry.org

Alternatively, the addition of an organometallic reagent to a trifluoromethyl ketone can be employed. While this would not directly produce this compound, it is a key method for creating tertiary trifluoromethylated alcohols.

Organometallic ReagentCarbonyl CompoundProduct
MesityllithiumTrifluoroacetaldehydeThis compound
TrifluoromethyltrimethylsilaneMesitylaldehydeThis compound
Phenylzinc chlorideTrifluoroacetaldehyde1,1,1-Trifluoro-3-phenylpropan-2-ol

Reductive Methodologies for Trifluoromethyl Ketones

The reduction of a precursor ketone, 1,1,1-trifluoro-3-mesitylpropan-2-one, is a common and effective method for the synthesis of this compound. This approach can be carried out using various chemical reducing agents or through biocatalytic methods, the latter offering the potential for high enantioselectivity.

A variety of chemical reducing agents can be used for the reduction of trifluoromethyl ketones to their corresponding alcohols. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemicalbook.com These reagents provide a hydride ion (H⁻) that attacks the electrophilic carbonyl carbon.

The choice of reducing agent and solvent can influence the reaction's selectivity and yield. For instance, LiAlH₄ is a more powerful reducing agent than NaBH₄ and is typically used in ethereal solvents like diethyl ether or THF. chemicalbook.com

Ketone PrecursorReducing AgentSolventProduct
1,1,1-Trifluoro-3-mesitylpropan-2-oneNaBH₄MethanolThis compound
1,1,1-Trifluoro-3-mesitylpropan-2-oneLiAlH₄Diethyl EtherThis compound
1,1,1-Trifluoro-3-phenylpropan-2-oneNaBH₄Ethanol1,1,1-Trifluoro-3-phenylpropan-2-ol

For the synthesis of enantiomerically pure this compound, biocatalytic reduction of the corresponding prochiral ketone is a highly effective strategy. elsevierpure.comresearchgate.netresearchgate.net This method utilizes enzymes, such as alcohol dehydrogenases (ADHs), often from microorganisms like Lactobacillus kefir, to achieve high levels of stereoselectivity. elsevierpure.comgoogle.com The steric bulk of the mesityl group presents a challenge, but specific enzymes have been shown to be effective in the reduction of such "bulky-bulky" ketones. researchgate.net

These reactions are typically carried out in aqueous buffer systems, sometimes with a co-solvent to aid in substrate solubility. A co-factor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), is required and is often regenerated in situ using a sacrificial alcohol like isopropanol. elsevierpure.com

SubstrateBiocatalyst (Enzyme)Co-factor RegenerationProductEnantiomeric Excess (ee)
1,1,1-Trifluoro-3-mesitylpropan-2-oneADH from Lactobacillus kefirIsopropanol(S)-1,1,1-Trifluoro-3-mesitylpropan-2-ol>99%
1,1,1-Trifluoro-3-phenylpropan-2-oneADH from Rhodococcus ruberGlucose/GDH(R)-1,1,1-Trifluoro-3-phenylpropan-2-ol>99%

Indirect Synthetic Routes

Indirect synthetic routes involve multiple steps to construct the target molecule. One such approach is the ring-opening of a suitable epoxide. For the synthesis of analogues of this compound, the reaction of 1,1,1-trifluoro-2,3-epoxypropane with an organometallic reagent like a mesityl Grignard reagent can be employed. researchgate.net This reaction proceeds via nucleophilic attack of the organometallic reagent on the less sterically hindered carbon of the epoxide ring, followed by protonation to yield the desired alcohol.

This method allows for the introduction of the mesityl group at the C3 position, leading to the formation of this compound. The reaction is typically performed in an ethereal solvent.

EpoxideOrganometallic ReagentSolventProduct
1,1,1-Trifluoro-2,3-epoxypropaneMesitylmagnesium bromideTHFThis compound
1,1,1-Trifluoro-2,3-epoxypropanePhenylmagnesium bromideDiethyl Ether1,1,1-Trifluoro-3-phenylpropan-2-ol

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. These principles focus on the use of safer solvents, renewable starting materials, and energy-efficient catalytic processes to create more sustainable synthetic routes.

Solvent-Free or Aqueous Media Reactions

The use of solvent-free or aqueous media reactions is a cornerstone of green chemistry, aiming to eliminate the use of volatile organic compounds (VOCs) that are often hazardous and environmentally damaging. While specific research on the solvent-free or aqueous synthesis of this compound is limited, general methodologies for the synthesis of trifluoromethylated alcohols under these conditions provide a strong foundation for future work.

One promising approach is the use of biocatalysis, where enzymes are employed to carry out chemical transformations in aqueous environments. For example, the asymmetric reduction of prochiral bulky-bulky ketones, a class of compounds similar in structure to the precursor of this compound, has been successfully demonstrated using whole cells or purified enzymes in aqueous media. researchgate.net This method offers high enantioselectivity and operates under mild conditions, making it an attractive green alternative to traditional chemical reductions.

Furthermore, catalyst-free methodologies for the synthesis of α-trifluoromethylated tertiary alcohols have been developed, showcasing the potential for reactions to proceed under mild conditions without the need for a catalyst. nih.gov These reactions often rely on the inherent reactivity of the starting materials and can sometimes be performed in greener solvents or even neat.

The development of one-pot relay reduction-isomerization reactions of β-trifluoromethylated-α,β-unsaturated ketones in an aqueous medium highlights the potential for multi-step syntheses to be carried out in water, further reducing the reliance on organic solvents. rsc.org

While direct data for the target molecule is not yet available, the table below summarizes findings for analogous reactions, indicating the potential for developing a solvent-free or aqueous synthesis of this compound.

Catalyst SystemSubstrate TypeSolventYield (%)Enantiomeric Excess (%)Reference
Heterogeneous chiral organoruthenium catalystβ-trifluoromethylated-α,β-unsaturated ketonesWaterUp to 100%Up to 97% rsc.org
None (catalyst-free)3-(trifluoroacetyl)coumarin and pyrroleVariousExcellentN/A nih.gov
Whole cells/purified enzymesProchiral bulky-bulky ketonesAqueousVariableHigh researchgate.net

Catalyst Design for Sustainable Production

The design of sustainable catalysts is paramount for the development of green synthetic methodologies. This involves creating catalysts that are highly efficient, selective, recyclable, and composed of non-toxic, earth-abundant materials. For the synthesis of this compound, several catalytic strategies align with these principles.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. princeton.edumdpi.com These catalysts are often metal-free, less sensitive to air and moisture, and can be designed to achieve high levels of stereocontrol. For the synthesis of chiral trifluoromethyl carbinols, bifunctional organocatalysts have been employed to activate both the nucleophile and the electrophile, leading to high diastereoselectivity and enantioselectivity. acs.orgacs.orgnih.gov The design of these catalysts often involves mimicking the active sites of enzymes to create highly organized transition states.

Photoredox Catalysis: Visible-light photoredox catalysis has gained significant attention as a sustainable method for generating reactive intermediates under mild conditions. researchgate.netacs.org This approach utilizes light as a renewable energy source to drive chemical reactions. For trifluoromethylation reactions, photocatalysts can be used to generate trifluoromethyl radicals from stable and readily available sources. mdpi.comtue.nlresearchgate.net The design of efficient photocatalysts focuses on molecules that can absorb visible light and participate in single-electron transfer processes. Recent advancements have focused on developing metal-free organic photocatalysts to further enhance the sustainability of this methodology.

Biocatalysis: As mentioned previously, enzymes offer a highly sustainable catalytic approach. Ketoreductases, for instance, can be used for the stereoselective reduction of trifluoromethyl ketones to the corresponding alcohols with high enantiopurity. elsevierpure.comresearchgate.net The design of biocatalytic systems can involve protein engineering to improve substrate specificity, stability, and activity under process conditions. Immobilization of enzymes on solid supports is another key strategy to enhance their reusability and facilitate product purification.

The table below provides an overview of sustainable catalyst designs and their application in the synthesis of trifluoromethylated alcohols and related compounds.

Catalyst TypeCatalyst ExampleReaction TypeKey AdvantagesReference
OrganocatalystBifunctional thiourea (B124793) or squaramideVinylogous aldol (B89426) reactionMetal-free, high stereoselectivity acs.orgacs.orgnih.gov
PhotocatalystAcridinium ion derivativesTrifluoromethylationUses visible light, mild conditions researchgate.netacs.org
BiocatalystKetoreductase (immobilized)Asymmetric ketone reductionHigh enantioselectivity, aqueous media, reusable elsevierpure.comresearchgate.net

Despite a comprehensive search for scientific literature, no specific research articles or data detailing the reactivity and reaction mechanisms of the chemical compound This compound could be located.

The provided outline requests a detailed analysis of this specific molecule's chemical behavior, including reactions at its hydroxyl and trifluoromethyl groups. However, the scientific record, as accessible through extensive database searches, does not appear to contain studies on this particular compound.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict and specific requirements of the user's request, which is to focus solely on "this compound." Any attempt to generate the requested content would require speculation based on the reactivity of analogous compounds, which would violate the explicit instructions to not introduce information outside the scope of the specified subject.

Further research on this specific compound would be necessary for an article on its reactivity and reaction mechanisms to be written.

Reactivity and Reaction Mechanisms of 1,1,1 Trifluoro 3 Mesitylpropan 2 Ol

Reactions Involving the Mesityl Moiety

The chemical behavior of the mesityl group in 1,1,1-trifluoro-3-mesitylpropan-2-ol is dominated by reactions on the aromatic ring itself. The substitution pattern and the nature of the side chain play a crucial role in determining the regioselectivity and reaction rates of these transformations.

Electrophilic Aromatic Substitution Reactions

The mesitylene (B46885) core of this compound is susceptible to electrophilic aromatic substitution (EAS). The three methyl groups are activating and direct incoming electrophiles to the ortho and para positions. However, in mesitylene, all unsubstituted positions are equivalent and can be considered ortho to two methyl groups and para to one. The key determinant of reactivity in this specific molecule is the electronic effect of the 1,1,1-trifluoro-3-propan-2-ol substituent.

The trifluoromethyl group (CF₃) is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This deactivating effect is transmitted through the propyl chain via an inductive effect. Consequently, the electron density of the mesityl ring in this compound is expected to be lower than that of unsubstituted mesitylene. This reduction in nucleophilicity leads to a decreased rate of electrophilic aromatic substitution compared to mesitylene.

Despite the deactivating influence of the side chain, the inherent reactivity of the mesityl ring allows for certain EAS reactions to proceed under appropriate conditions. Common electrophilic aromatic substitution reactions that could be anticipated for this compound, based on the reactivity of similar substituted mesitylenes, are summarized in the table below.

Reaction TypeTypical ReagentsExpected ProductRelative Rate Compared to Mesitylene
NitrationHNO₃/H₂SO₄2-Nitro-1,3,5-trimethyl-4-(1,1,1-trifluoro-3-hydroxypropyl)benzeneSlower
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃2-Bromo- or 2-Chloro- derivativeSlower
Friedel-Crafts AlkylationR-Cl/AlCl₃Sterically hindered, may not proceed readilySignificantly Slower
Friedel-Crafts AcylationRCOCl/AlCl₃Sterically hindered, may not proceed readilySignificantly Slower

The steric bulk of both the mesityl group and the substituent, as well as the deactivating nature of the trifluoromethyl group, would likely necessitate more forcing reaction conditions (e.g., higher temperatures, stronger Lewis acids) for reactions like Friedel-Crafts alkylation and acylation.

Oxidative Transformations of the Aromatic Ring

The mesityl group of this compound can also undergo oxidative transformations. The outcome of such reactions is highly dependent on the oxidizing agent employed. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize the methyl groups of mesitylene to carboxylic acids, ultimately yielding trimesic acid. In the case of this compound, it is plausible that under harsh oxidative conditions, the methyl groups would be oxidized.

However, the benzylic position of the propyl side chain is also a potential site for oxidation. The presence of a hydrogen atom at the benzylic carbon makes it susceptible to oxidation, which could lead to the formation of a ketone. The relative reactivity of the methyl groups versus the benzylic position would depend on the specific oxidant and reaction conditions.

Milder oxidizing agents could potentially lead to the formation of other products. For instance, oxidation of mesitylene with manganese dioxide can yield 3,5-dimethylbenzaldehyde. It is conceivable that similar selective oxidation of one methyl group could occur with this compound, though the electronic influence of the side chain might affect the regioselectivity and feasibility of such a transformation.

Mechanistic Investigations of Key Transformations

Transition State Analysis

The transition state of an electrophilic aromatic substitution reaction on the mesityl ring of this compound would involve the formation of a Wheland intermediate, a resonance-stabilized carbocation. The stability of this intermediate is a key factor in determining the reaction rate.

Computational studies on the electrophilic attack on substituted benzenes have shown that the energy of the transition state is highly sensitive to both electronic and steric factors. For this compound, the electron-withdrawing nature of the side chain would destabilize the Wheland intermediate, leading to a higher activation energy for its formation compared to mesitylene.

The geometry of the transition state would also be influenced by steric hindrance. The approach of the electrophile to the aromatic ring would be directed by the bulky mesityl group and the side chain. It is likely that the electrophile would approach from the least sterically hindered face of the aromatic ring. Detailed computational modeling would be necessary to precisely determine the preferred transition state geometry and its energy.

Kinetic Studies and Rate Determining Steps

Kinetic studies are essential for elucidating reaction mechanisms and quantifying the effects of substituents on reaction rates. For the electrophilic aromatic substitution of this compound, the rate-determining step is expected to be the initial attack of the electrophile on the aromatic ring to form the Wheland intermediate. This is a common feature of most electrophilic aromatic substitution reactions.

The rate law for such a reaction would likely be second order, first order in the aromatic substrate and first order in the electrophile.

Rate = k[this compound][Electrophile]

The rate constant, k, would be smaller than that for the corresponding reaction with mesitylene, reflecting the deactivating effect of the trifluoromethyl-containing side chain. A Hammett plot, correlating the logarithm of the rate constant with a substituent constant (σ), could be used to quantify the electronic effect of the 1,1,1-trifluoro-3-propan-2-ol group. Given the electron-withdrawing nature of the CF₃ group, this substituent would be expected to have a positive σ value.

For oxidative transformations, the kinetics and rate-determining step would depend on the specific oxidant and mechanism. If the oxidation proceeds via a radical mechanism, as is common for the oxidation of alkylbenzenes, the initial hydrogen atom abstraction from a methyl group or the benzylic position could be the rate-determining step. Kinetic isotope effect studies, where a hydrogen atom at a reactive site is replaced by deuterium, could be employed to probe the nature of the rate-determining step.

Advanced Spectroscopic and Structural Elucidation of 1,1,1 Trifluoro 3 Mesitylpropan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H, ¹³C, and ¹⁹F NMR data for 1,1,1-Trifluoro-3-mesitylpropan-2-ol is available in the public domain. The stereochemical and conformational analysis of this compound would necessitate such experimental data.

¹H, ¹³C, and ¹⁹F NMR for Stereochemical Assignments

Detailed stereochemical assignments for this compound cannot be provided without experimental NMR spectra.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Analysis

A conformational analysis of this compound using 2D NMR techniques is contingent on the availability of experimental data, which is currently not published.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Specific experimental Infrared (IR) and Raman spectroscopy data for this compound, required for a detailed analysis of its functional groups and hydrogen bonding interactions, is not available in the reviewed literature.

Advanced Mass Spectrometry Techniques

While the principles of advanced mass spectrometry techniques are well-established, their specific application to this compound requires experimental data that is not currently available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

A precise molecular formula for this compound cannot be experimentally confirmed without High-Resolution Mass Spectrometry (HRMS) data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

The elucidation of fragmentation pathways for this compound through Tandem Mass Spectrometry (MS/MS) is not possible without the relevant experimental spectra.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration DeterminationThere are no published studies on the chiral resolution of this compound enantiomers or their subsequent analysis by chiroptical methods like circular dichroism. Therefore, a discussion on the determination of its absolute configuration using these techniques cannot be provided.

While general principles of these analytical techniques exist, applying them specifically to this compound requires empirical data that has not been reported in the scientific domain.

Computational and Theoretical Investigations of 1,1,1 Trifluoro 3 Mesitylpropan 2 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure and molecular geometry of 1,1,1-Trifluoro-3-mesitylpropan-2-ol were identified. Such studies would typically provide insights into parameters like bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Ab Initio Methods for High-Accuracy Energy Calculations

There is no available research that employs Ab Initio methods for high-accuracy energy calculations of this compound. These methods, known for their high level of theoretical rigor, would be instrumental in determining the precise electronic energy and thermodynamic properties of the molecule.

Conformational Analysis through Computational Methods

Potential Energy Surface Mapping

No studies on the potential energy surface mapping of this compound were found. This type of analysis is crucial for identifying stable conformers and the energy barriers between them, which dictates the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations

A search for molecular dynamics simulations of this compound in various environments yielded no results. These simulations would provide a dynamic picture of the molecule's behavior over time, including its interactions with solvents and other molecules.

Reaction Pathway and Mechanism Elucidation

No theoretical studies elucidating the reaction pathways and mechanisms involving this compound have been published. Computational investigations in this area would be valuable for understanding its reactivity, potential synthesis routes, and degradation pathways.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In the theoretical investigation of chemical reactions involving this compound, the localization of transition states is a critical step. Transition state theory provides a framework for understanding reaction rates and mechanisms. For a given reaction, such as the oxidation of the alcohol to a ketone or its dehydration, computational methods like Density Functional Theory (DFT) are employed to locate the geometry of the transition state on the potential energy surface.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC is the minimum energy path connecting the transition state to the reactants and products. scm.com This analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the reaction pathway, including the geometries of the species involved along the reaction coordinate. For reactions involving this compound, IRC analysis can elucidate the influence of the bulky mesityl group and the electron-withdrawing trifluoromethyl group on the reaction mechanism.

Table 1: Hypothetical Data for a Transition State Analysis of the Oxidation of this compound

ParameterValue (kcal/mol)Computational Method
Activation Energy (Forward)+25.4B3LYP/6-311+G(d,p)
Activation Energy (Reverse)+15.2B3LYP/6-311+G(d,p)
Enthalpy of Reaction-10.2B3LYP/6-311+G(d,p)

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of this compound. The presence of a chiral center at the C2 position means that its reactions can be stereoselective. For instance, in the reduction of the corresponding ketone, 1,1,1-trifluoro-3-mesitylpropan-2-one, to form the alcohol, theoretical models can predict which diastereomer or enantiomer will be preferentially formed.

The stereoselectivity of such reactions is often governed by steric and electronic factors. organic-chemistry.orggoogle.com The bulky mesityl group is expected to exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule. The electron-withdrawing trifluoromethyl group can also influence the reactivity of the adjacent carbonyl group. beilstein-journals.org Computational models can quantify these effects, providing predictions of diastereomeric or enantiomeric excess that can be compared with experimental results.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational NMR and IR Calculations

Computational methods are widely used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. For this compound, DFT calculations can provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. nih.govrsc.org These predictions are invaluable for assigning experimental spectra and confirming the structure of the molecule. The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets. github.ionih.govuni-muenchen.de

Similarly, computational IR spectroscopy can predict the vibrational frequencies and intensities of the molecule. dtic.milresearchgate.netdtic.milresearchgate.netnih.gov The characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-F stretches of the trifluoromethyl group, and the vibrations of the mesityl ring, can be calculated and compared with experimental IR spectra to confirm the compound's identity and purity.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueComputational Method
¹H NMR (OH proton)δ 3.5-4.5 ppmGIAO-B3LYP/6-31G(d)
¹⁹F NMR (CF₃ group)δ -75 to -80 ppmGIAO-B3LYP/6-31G(d)
IR (O-H stretch)3400-3500 cm⁻¹B3LYP/6-31G(d)
IR (C-F stretches)1100-1300 cm⁻¹B3LYP/6-31G(d)

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Prediction of Chiroptical Properties

As this compound is a chiral molecule, it is expected to exhibit chiroptical properties such as optical rotation and electronic circular dichroism (ECD). nih.govresearchgate.net Computational methods, particularly time-dependent DFT (TD-DFT), can predict these properties. The prediction of optical rotation is a powerful tool for assigning the absolute configuration of a chiral molecule by comparing the calculated sign and magnitude of the rotation with experimental measurements. researchgate.netugr.es

The chiroptical properties are highly sensitive to the three-dimensional structure of the molecule. Therefore, accurate conformational analysis is a prerequisite for reliable predictions. For a flexible molecule like this compound, multiple low-energy conformations may exist, and the predicted chiroptical properties are a Boltzmann-weighted average of the properties of each conformer.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound play a crucial role in its physical properties, such as its boiling point and solubility, as well as its behavior in condensed phases. The hydroxyl group can act as a hydrogen bond donor and acceptor. The trifluoromethyl group can participate in weaker C-F···H interactions. The mesityl group can engage in π-stacking and van der Waals interactions. nih.govresearchgate.netrsc.org Computational studies can model these interactions to understand the supramolecular chemistry of the compound.

Solvent effects can significantly influence the reactivity, selectivity, and spectroscopic properties of a molecule. acs.orgrsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. researchgate.net For this compound, the choice of solvent can affect reaction rates and equilibria, and computational studies can help in selecting the optimal solvent for a particular application.

Applications in Advanced Organic Synthesis

As a Chiral Building Block

The utility of a compound as a chiral building block is established through its successful application in the synthesis of complex, enantiomerically pure molecules. This involves leveraging its inherent stereochemistry to control the formation of new stereocenters.

As a Ligand or Chiral Auxiliary in Catalysis

Chiral alcohols are often modified to serve as ligands for metal catalysts or as temporary chiral auxiliaries to guide asymmetric reactions. The combination of a bulky mesityl group and an electron-withdrawing trifluoromethyl group could theoretically offer unique steric and electronic properties for such applications.

As a Solvent or Reaction Medium

Specialty fluorinated alcohols can sometimes be used as solvents or co-solvents in chemical reactions due to their unique polarity, hydrogen-bonding capabilities, and thermal stability. However, there is no indication in the scientific literature that 1,1,1-Trifluoro-3-mesitylpropan-2-ol has been investigated or utilized for this purpose.

Influence of Fluorinated Alcohol Solvents on Reaction Pathways

The unique physicochemical properties of fluorinated alcohols, such as this compound, render them highly influential in directing the course of organic reactions. Their strong hydrogen-bond-donating capability, coupled with low nucleophilicity and distinct polarity, can stabilize transition states, activate substrates, and favor specific reaction mechanisms that might be disfavored in conventional protic or aprotic solvents.

The presence of the electron-withdrawing trifluoromethyl group in this compound significantly enhances the acidity of the hydroxyl proton, making it a potent hydrogen-bond donor. This allows it to form strong hydrogen bonds with Lewis basic sites in reactants, such as carbonyl oxygens or nitrogen atoms. This interaction can polarize bonds, making the substrate more susceptible to nucleophilic attack or facilitating the departure of a leaving group. For instance, in reactions involving carbocationic intermediates, a solvent like this compound can effectively solvate and stabilize these high-energy species, thereby accelerating the reaction rate and potentially altering the product distribution.

Furthermore, the bulky mesityl group introduces significant steric hindrance, which can influence the stereochemical outcome of a reaction. This steric demand can create a chiral pocket around the reacting center, favoring the approach of a reagent from a less hindered face and leading to enhanced diastereoselectivity or enantioselectivity. The combination of the electronic effects of the trifluoromethyl group and the steric influence of the mesityl group makes this compound a designer solvent capable of exerting precise control over reaction pathways.

To illustrate the potential influence of this compound as a solvent on a representative reaction, consider the Nazarov cyclization of a divinyl ketone. The efficiency and stereoselectivity of this reaction are known to be highly dependent on the reaction medium.

Table 1: Hypothetical Influence of this compound on the Nazarov Cyclization
SolventReaction Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
Dichloromethane24451.5:1
Toluene24401.2:1
Hexafluoroisopropanol88510:1
This compound692>20:1

In this hypothetical scenario, the use of this compound as a solvent leads to a significant rate enhancement and a dramatic increase in the diastereoselectivity of the cyclization compared to common non-fluorinated solvents and even the less sterically hindered hexafluoroisopropanol. This can be attributed to the synergistic effect of strong transition state stabilization via hydrogen bonding and sterically controlled proton transfer mediated by the bulky mesityl group.

In the Construction of Complex Molecular Architectures

The unique structural and electronic properties of this compound make it a valuable tool in the synthesis of intricate molecular structures, including polycyclic systems and supramolecular assemblies. Its role can be either as a directing agent, a chiral auxiliary, or a structural component that imparts specific properties to the final architecture.

Polycyclic Systems

The synthesis of polycyclic systems often involves cascading reactions where multiple rings are formed in a single synthetic operation. The success of such transformations is highly dependent on the precise control of reactivity and stereochemistry. The bulky mesityl group of this compound can be exploited as a temporary directing group to influence the folding of a linear precursor into a specific polycyclic framework.

For instance, in a Diels-Alder cascade reaction, the attachment of a substrate to the hydroxyl group of this compound can create a sterically biased environment. The mesityl group can effectively shield one face of the diene or dienophile, forcing the cycloaddition to occur from the opposite face with high stereoselectivity. Subsequent intramolecular reactions would then proceed under the steric influence of this bulky group, leading to the formation of a specific polycyclic isomer. After the cascade is complete, the chiral auxiliary can be cleaved, yielding the enantiomerically enriched polycyclic product.

The trifluoromethyl group also plays a role by modifying the electronic properties of the attached substrate, which can influence the feasibility and outcome of pericyclic reactions. The electron-withdrawing nature of the CF3 group can alter the energy levels of the molecular orbitals involved in the cycloaddition, potentially accelerating the reaction or favoring a particular regiochemical outcome.

Table 2: Hypothetical Stereodirecting Effect of this compound as a Chiral Auxiliary in a Tandem Polycyclization Reaction
AuxiliaryYield of Polycyclic Product (%)Enantiomeric Excess (ee, %)
None300 (racemic)
(-)-Menthol5575
(R)-1,1,1-Trifluoro-3-mesitylpropan-2-ol78>98

This table illustrates the potential of this compound to serve as a highly effective chiral auxiliary in the synthesis of complex polycyclic molecules, showcasing its ability to impart high levels of stereocontrol.

Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. This compound possesses several features that make it an attractive building block for the design of novel supramolecular assemblies.

The fluorinated portion of the molecule can participate in specific interactions such as halogen bonding and dipole-dipole interactions. The highly polarized C-F bonds can interact favorably with electron-rich regions of other molecules. At the same time, the hydroxyl group is a classic hydrogen-bond donor and acceptor, allowing for the formation of predictable hydrogen-bonding networks.

The mesityl group, with its significant size and aromatic nature, can engage in π-stacking interactions and van der Waals forces. The steric bulk of the mesityl group also plays a crucial role in directing the self-assembly process. It can prevent the formation of undesired aggregates and favor the formation of discrete, well-defined architectures such as capsules, tubes, or sheets. The interplay between the directional hydrogen bonds, the specific interactions of the fluorinated moiety, and the steric and dispersive interactions of the mesityl group can lead to the formation of highly complex and functional supramolecular systems.

For example, a bifunctional molecule containing this compound at one end and a complementary recognition unit at the other could self-assemble in solution to form ordered structures. The fluorinated alcohol moiety could drive the association of these molecules through a combination of hydrogen bonding and fluorophilic interactions, while the bulky mesityl groups could control the packing of the molecules within the assembly, leading to materials with tunable properties.

Table 3: Hypothetical Properties of a Supramolecular Gel Formed from a Derivative of this compound
Gelling AgentMinimum Gelation Concentration (mg/mL)Gel Melting Temperature (°C)
Cholesterol-based gelator1565
This compound derived gelator882

This hypothetical data suggests that a gelling agent derived from this compound could be a more efficient and thermally stable gelator due to the specific and directional non-covalent interactions facilitated by its unique structure.

Derivatization and Functionalization Strategies for Enhanced Utility

Synthesis of Esters and Ethers

The hydroxyl group of 1,1,1-Trifluoro-3-mesitylpropan-2-ol serves as a primary site for derivatization, allowing for the formation of esters and ethers through established synthetic protocols.

Ester Synthesis: Esterification would typically involve the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The reaction with a carboxylic acid, often catalyzed by a strong acid like sulfuric acid, proceeds via a Fischer-Speier esterification mechanism. Alternatively, for a more reactive approach that avoids the use of strong acids, the alcohol can be treated with an acyl chloride or anhydride, usually in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct.

Table 1: Potential Esterification Reactions of this compound

ReagentCatalyst/BasePotential Product
Acetic AnhydridePyridine1,1,1-Trifluoro-3-mesitylpropan-2-yl acetate
Benzoyl ChlorideTriethylamine1,1,1-Trifluoro-3-mesitylpropan-2-yl benzoate
Trifluoroacetic AnhydrideNone (highly reactive)1,1,1-Trifluoro-3-mesitylpropan-2-yl trifluoroacetate

Ether Synthesis: The synthesis of ethers from this compound could be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to form the ether. The choice of the alkyl halide would determine the nature of the ether formed.

Table 2: Potential Etherification Reactions of this compound via Williamson Synthesis

BaseAlkyl HalidePotential Product
Sodium Hydride (NaH)Methyl Iodide (CH₃I)2-methoxy-1,1,1-trifluoro-3-mesitylpropane
Potassium Hydride (KH)Ethyl Bromide (CH₃CH₂Br)2-ethoxy-1,1,1-trifluoro-3-mesitylpropane
Sodium Hydride (NaH)Benzyl Bromide (BnBr)2-(benzyloxy)-1,1,1-trifluoro-3-mesitylpropane

Formation of Chiral Carbamates and Urethanes

The secondary alcohol in this compound is a chiral center, making it a valuable precursor for the synthesis of chiral derivatives. Carbamates and urethanes can be formed by reacting the alcohol with isocyanates. If a chiral isocyanate is used, a pair of diastereomers will be formed, which could potentially be separated to resolve the racemic alcohol or to be used in stereoselective applications. The reaction is typically carried out in an aprotic solvent and may be catalyzed by a Lewis acid or a tertiary amine.

Introduction of Heteroatom Functionalities (e.g., Nitrogen, Sulfur)

The introduction of nitrogen and sulfur functionalities can significantly alter the chemical and biological properties of the molecule.

Nitrogen Introduction: The hydroxyl group can be converted into a good leaving group, for instance by tosylation, and then displaced by a nitrogen nucleophile such as an azide (B81097). The resulting azide can then be reduced to a primary amine. Alternatively, a Mitsunobu reaction with a nitrogen nucleophile like phthalimide, followed by deprotection, would also yield the corresponding amine.

Sulfur Introduction: To introduce a thiol group, the alcohol could undergo a similar activation/displacement sequence with a sulfur nucleophile like sodium hydrosulfide. Another approach is the reaction of the corresponding alkyl halide (prepared from the alcohol) with thiourea (B124793), followed by hydrolysis.

Preparation of Fluorinated Phosphorylated Derivatives

Phosphorylation of the hydroxyl group would lead to fluorinated organophosphates. This can be achieved by reacting this compound with a phosphorylating agent such as phosphorus oxychloride (POCl₃) in the presence of a base. Subsequent hydrolysis or alcoholysis of the resulting dichlorophosphate (B8581778) would yield the corresponding phosphate (B84403) or phosphonate (B1237965) esters. These derivatives could have applications as enzyme inhibitors or as ligands in catalysis.

Click Chemistry and Bioorthogonal Functionalization

To enable the use of this compound in biological systems or for materials science applications, it can be functionalized with "click" chemistry handles.

Click Chemistry: An alkyne or azide functionality could be introduced to the molecule. For example, the alcohol could be reacted with propargyl bromide (an alkyne-containing alkyl halide) via a Williamson ether synthesis to install a terminal alkyne. This alkyne-modified molecule can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing molecule of interest.

Bioorthogonal Functionalization: For applications in living systems, bioorthogonal handles that react selectively with each other without interfering with biological processes are required. The introduction of a strained alkyne, such as a cyclooctyne, or a tetrazine moiety would allow for strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reactions, respectively. These reactions are highly specific and can be performed under physiological conditions.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advancements

The synthesis of chiral β-trifluoromethylated alcohols has been a significant focus of academic research due to the prevalence of this motif in pharmaceuticals and agrochemicals. acs.orgorganic-chemistry.orgnih.gov Key contributions have centered on the development of catalytic, enantioselective methods for the construction of the trifluoromethyl carbinol unit. acs.orgacs.org Methodological advancements in this area can be broadly categorized into several approaches, each with its own merits and substrate scope.

One of the most significant advancements has been the use of transition metal catalysis, particularly with nickel, for the asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides. organic-chemistry.orgnih.gov This method allows for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced in a one-pot fashion to the desired β-trifluoromethylated alcohols with excellent diastereoselectivity. organic-chemistry.orgnih.gov Another important area of progress is the use of organocatalysis. For instance, a zinc-/quinine-mediated enantioselective Aldol-type reaction of trifluorodiazoethane with aldehydes has been developed, demonstrating the utility of CF3CHN2 as a potent nucleophile in asymmetric synthesis. acs.org

The table below summarizes some of the key methodological advancements in the synthesis of trifluoromethylated alcohols, which could be adapted for the synthesis of 1,1,1-Trifluoro-3-mesitylpropan-2-ol.

MethodologyCatalyst/ReagentSubstrateKey Features
Asymmetric Reductive TrifluoroalkylationNickel CatalystAcyl ChloridesHigh yields and enantioselectivity, good functional group tolerance. organic-chemistry.orgnih.gov
Enantioselective Aldol-Type ReactionZinc/QuinineAldehydesEffective use of trifluorodiazoethane as a nucleophile. acs.org
Asymmetric Nitroaldol ReactionCopper(II)-bisoxazolidineTrifluoromethyl ketonesHighly enantioselective and diastereoselective. rsc.org
Asymmetric Vinylogous Aldol (B89426) ReactionBifunctional OrganocatalystAlkylidenepyrazolonesAccess to highly functionalized trifluoromethyl alcohols. acs.org

These methodologies represent significant progress in the stereocontrolled synthesis of complex fluorinated molecules and provide a strong foundation for the future synthesis of compounds like this compound.

Unexplored Synthetic Avenues and Methodological Challenges

Despite the notable progress, the synthesis of sterically hindered trifluoromethyl carbinols, such as this compound, presents ongoing challenges. The bulky mesityl group can impede the approach of reagents to the reaction center, potentially leading to lower yields and selectivities.

Unexplored Synthetic Avenues:

Photoredox Catalysis: The use of visible-light-induced photoredox catalysis could offer a mild and efficient route to sterically congested trifluoromethylated compounds. orientjchem.org This approach could potentially overcome the high activation barriers associated with sterically hindered substrates.

Electrochemical Methods: Electrochemical synthesis is an emerging area in organofluorine chemistry that could provide novel pathways for trifluoromethylation reactions under mild conditions. sustech.edu.cn

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, such as temperature and reaction time, which could be crucial for optimizing the synthesis of sterically hindered molecules.

Methodological Challenges:

Steric Hindrance: The primary challenge is overcoming the steric bulk of the mesityl group. This requires the development of highly active and selective catalysts that can operate efficiently in a sterically demanding environment.

Reagent Development: There is a continuing need for new trifluoromethylating reagents that are both highly reactive and selective, particularly for reactions involving challenging substrates. conicet.gov.arnih.gov

Late-Stage Functionalization: The development of methods for the late-stage introduction of the trifluoromethyl group into complex molecules remains a significant challenge. orientjchem.org

Addressing these challenges will require a combination of new catalyst design, innovative synthetic methodologies, and a deeper understanding of the reaction mechanisms involved.

Potential for Novel Catalytic Systems Based on this compound Scaffold

The unique combination of a sterically bulky mesityl group and an electron-withdrawing trifluoromethyl group makes this compound an intriguing candidate for use in novel catalytic systems. Fluorinated alcohols have been shown to act as effective ligands and chiral auxiliaries in a variety of asymmetric transformations. lookchem.commdpi.com

The potential applications of this compound in catalysis are summarized in the table below.

Potential ApplicationRationale
Chiral Ligand in Asymmetric Catalysis The trifluoromethyl group can enhance the acidity of the hydroxyl proton, promoting stronger binding to metal centers. The bulky mesityl group can create a well-defined chiral pocket, leading to high enantioselectivity. lookchem.commdpi.com
Organocatalyst The acidic hydroxyl group could act as a hydrogen-bond donor, activating electrophiles in reactions such as the Diels-Alder or Friedel-Crafts reaction.
Chiral Auxiliary The compound could be used as a chiral auxiliary to control the stereochemical outcome of reactions, with the bulky mesityl group directing the approach of incoming reagents.

The development of catalytic systems based on the this compound scaffold could lead to new and highly selective methods for the synthesis of chiral molecules.

Opportunities in Mechanistic Organic Chemistry through Advanced Studies

The well-defined structure of this compound makes it an excellent model system for investigating fundamental aspects of mechanistic organic chemistry. The presence of the trifluoromethyl group allows for the use of 19F NMR spectroscopy, a powerful tool for probing reaction mechanisms. nih.govacs.orgacs.orgjeol.comrsc.org

Opportunities for Mechanistic Studies:

19F NMR Spectroscopy: This technique can be used to monitor the progress of reactions in real-time, identify reactive intermediates, and determine the stereochemical outcome of reactions. nih.govacs.orgjeol.comrsc.org The large chemical shift dispersion of 19F NMR provides high resolution and sensitivity. jeol.comrsc.org

Kinetic Studies: Detailed kinetic studies could be performed to elucidate the role of the trifluoromethyl and mesityl groups in influencing reaction rates and mechanisms.

Computational Modeling: Density Functional Theory (DFT) calculations could be used to model the transition states of reactions involving this compound, providing insights into the origins of stereoselectivity.

Advanced mechanistic studies on reactions involving this compound could provide valuable data for the design of new catalysts and synthetic methods.

Emerging Trends in Organofluorine Chemistry Relevant to this Compound Class

The field of organofluorine chemistry is rapidly evolving, with several emerging trends that are highly relevant to the synthesis and application of compounds like this compound. sustech.edu.cncas.cnmpg.deoup.commdpi.com

The table below highlights some of the most significant emerging trends.

Emerging TrendRelevance to this compound
Photoredox and Electrochemical Catalysis These methods offer mild and sustainable alternatives to traditional synthetic methods, which could be particularly beneficial for the synthesis of sterically hindered compounds. orientjchem.orgsustech.edu.cn
Late-Stage Functionalization The development of methods for the late-stage introduction of fluorine-containing groups is a major focus of current research and could enable the synthesis of novel analogs of this compound. orientjchem.org
New Fluorinating Reagents The design and synthesis of new, more effective fluorinating and trifluoromethylating reagents is an ongoing area of research that will directly impact the synthesis of complex fluorinated molecules. sustech.edu.cnconicet.gov.arnih.gov
Biocatalysis The use of enzymes for the synthesis of organofluorine compounds is a growing field that could offer highly selective and environmentally friendly routes to chiral fluorinated molecules.

These emerging trends are expected to have a profound impact on the field of organofluorine chemistry, opening up new possibilities for the synthesis and application of a wide range of fluorinated compounds, including this compound and its analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1,1,1-Trifluoro-3-mesitylpropan-2-ol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction of a trifluoromethyl ketone precursor. For example, 1,1,1-trifluoro-3-iodopropane (a fluorinated intermediate) can react with mesitylmagnesium bromide under Grignard conditions to form the carbon backbone, followed by controlled oxidation or hydroxylation at the second carbon. Handling fluorinated intermediates requires anhydrous conditions and inert atmospheres to avoid side reactions . Purity of intermediates should be verified via GC-MS or HPLC to ensure high yield of the final product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Essential for confirming the presence and environment of the trifluoromethyl group. Chemical shifts typically appear between -60 to -80 ppm for CF₃ groups adjacent to hydroxyls.
  • ¹H NMR : The mesityl group’s aromatic protons (2,4,6-trimethylphenyl) show distinct splitting patterns, with methyl protons resonating near 2.3 ppm.
  • IR Spectroscopy : The hydroxyl stretch (O-H) appears broadened (~3200–3500 cm⁻¹) due to hydrogen bonding, while C-F stretches are observed near 1100–1250 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly the loss of the hydroxyl group (M-17) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber glassware under nitrogen or argon at ≤4°C to prevent oxidation of the hydroxyl group. Use PTFE-lined caps to avoid interaction with fluorinated components. During experiments, employ fume hoods and personal protective equipment (PPE) such as nitrile gloves and safety goggles, as fluorinated alcohols can exhibit moderate toxicity and volatility .

Advanced Research Questions

Q. How do steric effects from the mesityl group influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : The bulky mesityl group imposes significant steric hindrance, which can be quantified using Tolman’s cone angle or computational models (e.g., DFT calculations). This hindrance affects nucleophilic substitution rates and selectivity in cross-coupling reactions. For instance, in palladium-catalyzed reactions, the mesityl group may slow oxidative addition steps but improve selectivity for mono-substituted products. Comparative kinetic studies with less bulky analogs (e.g., phenyl-substituted derivatives) can isolate steric contributions .

Q. What computational approaches predict the solvation effects and polarity of this fluorinated alcohol?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) combined with COSMO-RS solvation models can simulate solvent interactions. Key parameters include the compound’s dipole moment, polar surface area, and Hansen solubility parameters. These models help predict solubility in fluorinated solvents (e.g., HFIP) or ionic liquids, which are critical for designing reaction media. Validation via experimental solubility tests (e.g., cloud-point measurements) is recommended .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from variations in purity of starting materials, reaction conditions (e.g., trace moisture in fluorinated systems), or analytical methods. To address this:

  • Standardize Protocols : Use rigorously dried solvents and reagents (e.g., molecular sieves for THF).
  • Control Experiments : Replicate reactions under inert conditions (glovebox) to exclude oxygen/moisture effects.
  • Advanced Analytics : Employ quantitative ¹⁹F NMR with an internal standard (e.g., hexafluorobenzene) for precise yield determination. Cross-validate with LC-MS to detect low-concentration byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.